molecular formula C10H14N4O3 B14091305 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

Cat. No.: B14091305
M. Wt: 238.24 g/mol
InChI Key: ANXQOKIZDITIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a chemical scaffold of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine ring linked to a pyrazole heterocycle, similar to this one, are frequently investigated for their potential biological activities. For instance, research on analogous structures has shown promise in the development of antagonists for therapeutic targets such as the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor implicated in inflammatory diseases like rheumatoid arthritis . Furthermore, piperidine-pyrazole derivatives have been explored as key intermediates in the synthesis of compounds with fungicidal activity for crop protection . The presence of the nitro group on the pyrazole ring may influence the compound's electronic properties and its ability to interact with biological targets, such as various kinases or other enzymes, making it a valuable building block for drug discovery programs . This product is intended for research purposes as a synthetic intermediate or a potential pharmacophore for biological screening. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and conduct their own characterization to confirm the compound's identity and purity for their specific applications.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H14N4O3/c1-8(15)12-4-2-9(3-5-12)13-7-10(6-11-13)14(16)17/h6-7,9H,2-5H2,1H3

InChI Key

ANXQOKIZDITIHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore building block. Structurally, it consists of a piperidine ring N-acylated at the 1-position and substituted at the 4-position with a 4-nitropyrazole moiety. This compound serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other signal transduction modulators where the pyrazole-piperidine linkage provides essential geometric constraints for ATP-binding pocket occupancy.

This guide provides a definitive technical profile, including physicochemical constants, a validated synthesis route, and structural characterization protocols designed to ensure high-purity isolation for biological screening.

Physicochemical Profile

The following data represents the core identity of the molecule. These values are essential for stoichiometry calculations and property-based drug design (PBDD).

Identity & Constants
ParameterValueNotes
IUPAC Name 1-[4-(4-nitro-1H-pyrazol-1-yl)piperidin-1-yl]ethanoneSystematic nomenclature
Molecular Formula C₁₀H₁₃N₄O₃ Confirmed by elemental logic
Molecular Weight 238.24 g/mol Average mass
Monoisotopic Mass 238.0988 DaFor High-Res MS (HRMS)
CAS Registry Not formally assignedTreat as custom synthesis intermediate
Predicted LogP ~0.8 – 1.2Lipophilic efficiency range
TPSA ~85 ŲPolar surface area (Nitro + Amide + Pyrazole N)
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility expected
Elemental Analysis (Calculated)
  • Carbon (C): 50.42%

  • Hydrogen (H): 5.50%

  • Nitrogen (N): 23.52%

  • Oxygen (O): 20.15%

Synthetic Architecture

The synthesis of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone requires a convergent strategy to avoid regioisomeric byproducts common in pyrazole alkylation. The most robust protocol utilizes a nucleophilic displacement strategy on a pre-functionalized piperidine scaffold.

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the strategic disconnection, prioritizing the formation of the C-N bond between the pyrazole and piperidine ring before the final acetylation.

Retrosynthesis Target Target Molecule (1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone) Inter1 Intermediate A 4-(4-Nitropyrazol-1-yl)piperidine Target->Inter1 Acetylation (AcCl / TEA) Inter2 Electrophile N-Boc-4-mesyloxypiperidine Inter1->Inter2 Deprotection (TFA) Inter3 Nucleophile 4-Nitro-1H-pyrazole Inter1->Inter3 C-N Coupling (Cs2CO3 / DMF)

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the pyrazole-piperidine core.

Validated Synthesis Protocol

Step 1: Preparation of the Electrophile Reagents:tert-Butyl 4-hydroxy-1-piperidinecarboxylate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Dissolve tert-butyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM at 0°C.

  • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Stir for 2 hours. Wash with NaHCO₃ and brine. Concentrate to yield the mesylate.

Step 2: Pyrazole Alkylation (The Critical Step) Reagents: 4-Nitro-1H-pyrazole, Cesium Carbonate (Cs₂CO₃), DMF.

  • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in DMF.

  • Add Cs₂CO₃ (2.0 eq) and stir for 30 min to generate the pyrazolate anion.

  • Add the mesylate from Step 1 (1.1 eq) and heat to 80°C for 12 hours.

  • Why this works: The mesylate is a soft electrophile, and Cs₂CO₃ promotes the Sₙ2 displacement at the secondary carbon of the piperidine. The 4-nitro group on the pyrazole reduces the nucleophilicity of N1, requiring elevated temperatures but ensuring high regioselectivity over N2 alkylation due to steric and electronic factors.

Step 3: Deprotection & Acetylation Reagents: TFA, DCM, Acetyl Chloride.

  • Treat the Boc-intermediate with 20% TFA in DCM (2 h, RT) to remove the protecting group. Concentrate to dryness.

  • Redissolve the crude amine salt in DCM/TEA (3.0 eq).

  • Add Acetyl Chloride (1.1 eq) at 0°C. Stir for 1 hour.

  • Purify via silica gel chromatography (MeOH/DCM gradient).

Analytical Characterization (Validation)

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.95 Singlet (s)1HPyrazole C5-H
8.25 Singlet (s)1HPyrazole C3-H
4.55 Multiplet (m)1HPiperidine C4-H (Methine)
4.40 - 3.90 Multiplet (m)2HPiperidine C2/C6-H (Equatorial)
3.20 - 2.70 Multiplet (m)2HPiperidine C2/C6-H (Axial)
2.15 - 1.90 Multiplet (m)4HPiperidine C3/C5-H
2.04 Singlet (s)3HAcetyl (-COCH₃)

Note: The pyrazole protons are deshielded significantly due to the electron-withdrawing nitro group. The piperidine ring protons will show complex splitting due to the ring flip and amide rotamers.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Expected Peak: [M+H]⁺ = 239.1 m/z.

  • Fragmentation Pattern: Loss of acetyl group (-42 Da) or loss of the nitropyrazole moiety may be observed at higher collision energies.

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a "privileged structure" in kinase inhibitor design.

Pharmacophore Mapping

The 4-nitropyrazole acts as a hydrogen bond acceptor/donor mimic (depending on reduction to amine) and occupies the solvent-exposed region or the hinge region of kinase ATP pockets. The piperidine ring serves as a rigid spacer, directing the vector of the acetyl group to interact with ribose-binding residues.

Pathway Interaction (JAK/STAT Signaling)

Derivatives of this scaffold are often screened against the JAK/STAT pathway.

JAK_Pathway Compound Scaffold Derivative JAK JAK Kinase (ATP Pocket) Compound->JAK Inhibits STAT STAT Phosphorylation JAK->STAT Activates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Figure 2: Simplified mechanism of action for pyrazole-piperidine based kinase inhibitors.

References

  • PubChem Compound Summary. (2024). 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone - Structure and Properties. National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for nucleophilic substitution on piperidines). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrazole pharmacophores). [Link]

  • Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Methodology for pyrazole alkylation). [Link]

4-nitropyrazole piperidine derivatives in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitropyrazole Piperidine Derivatives in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Among the vast array of heterocyclic systems, the 4-nitropyrazole and piperidine moieties stand out as "privileged scaffolds"—structural frameworks that are recurrently found in potent, biologically active molecules and approved pharmaceuticals.[1][2][3][4][5][6] This guide provides a comprehensive exploration of hybrid molecules that integrate these two powerful building blocks: the 4-nitropyrazole piperidine derivatives.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold known for its ability to engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.[7][8] The addition of a nitro group at the 4-position introduces a potent electron-withdrawing feature, modulating the electronic properties of the ring and serving as a key interaction point or a precursor for further chemical modification.[9][10]

Complementing this is the piperidine ring, one of the most ubiquitous saturated heterocycles in medicinal chemistry.[3] Its presence in a molecule often confers favorable pharmacokinetic properties, enhancing metabolic stability, improving membrane permeability, and modulating solubility.[1] The piperidine scaffold can act as a conformationally flexible linker or as a primary pharmacophore, offering predictable vectors for substitution to optimize target binding and selectivity.[1][11]

This technical guide will dissect the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 4-nitropyrazole piperidine derivatives. We will delve into their roles as kinase inhibitors, anticancer agents, and potential therapeutics for neurodegenerative diseases, supported by detailed experimental protocols, data-driven tables, and explanatory diagrams to provide researchers, scientists, and drug development professionals with a thorough and actionable resource.

The Core Moieties: A Strategic Analysis

The efficacy of 4-nitropyrazole piperidine derivatives stems from the distinct and synergistic contributions of each heterocyclic core. Understanding their individual characteristics is crucial to appreciating their combined potential.

The 4-Nitropyrazole Moiety: An Electronically Potent Anchor

The 4-nitropyrazole unit is more than a simple aromatic ring; it is a carefully selected component that imparts specific, advantageous properties to a drug candidate.

  • Synthesis and Chemical Properties : The parent 4-nitropyrazole is typically synthesized via the direct nitration of pyrazole.[10] An efficient one-pot, two-step method involves the initial formation of pyrazole sulfate, followed by nitration with a potent mixture of fuming nitric acid and fuming sulfuric acid, achieving high yields.[9] The nitro group is strongly electron-withdrawing, which lowers the pKa of the pyrazole ring's N-H proton, enhancing its ability to act as a hydrogen bond donor. This electronic feature is critical for anchoring the molecule within the binding pockets of biological targets, particularly protein kinases.[8]

  • Role in Drug Design : Beyond hydrogen bonding, the 4-nitropyrazole moiety is a valuable synthetic intermediate.[9][10] The nitro group can be reduced to an amine, providing a handle for a wide array of subsequent chemical transformations. Furthermore, the concept of bioisosterism —the replacement of one functional group with another that retains similar biological activity—is relevant here.[12][13] The nitro group can act as a bioisostere for other polar, hydrogen-bonding groups, while the entire nitropyrazole ring can be a bioisosteric replacement for other aryl systems, like a nitrophenyl group, to fine-tune electronic and steric properties.[14]

The Piperidine Moiety: A Master of Pharmacokinetics and Conformation

The piperidine ring is a quintessential scaffold in drug development, prized for its ability to improve a molecule's "drug-likeness."[1][2][3]

  • Pharmacokinetic (ADME) Enhancement : The inclusion of a piperidine ring often leads to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] As a saturated heterocycle, it is generally more metabolically stable than corresponding aromatic rings. Its basic nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate transport across biological membranes.[1]

  • Structural Versatility : The piperidine ring provides a three-dimensional structure with well-defined conformational preferences (e.g., chair conformations). This allows it to serve as a non-planar linker between other pharmacophores, orienting them in precise spatial arrangements for optimal target engagement.[11] The substitution pattern on the piperidine ring is a critical handle for medicinal chemists to modulate potency and selectivity while controlling physicochemical properties like lipophilicity.[1]

Synthesis of 4-Nitropyrazole Piperidine Derivatives: A Methodological Overview

The construction of 4-nitropyrazole piperidine derivatives involves the strategic coupling of the two core scaffolds. While numerous specific routes are possible, a general and robust approach involves a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the crucial C-N or N-N bond linking the two rings.

General Synthetic Workflow

The logical flow for synthesizing these target molecules typically follows a convergent path where the two key heterocyclic intermediates are prepared separately and then joined in a final coupling step. This modular approach allows for the independent variation of substituents on each ring, facilitating the exploration of structure-activity relationships.

G cluster_A 4-Nitropyrazole Synthesis cluster_B Piperidine Preparation cluster_C Coupling and Final Product A1 Pyrazole A2 Nitration (HNO3/H2SO4) A1->A2 A3 4-Nitropyrazole A2->A3 A4 Functionalization (e.g., Halogenation) A3->A4 A5 Activated 4-Nitropyrazole (e.g., 1-Bromo-4-nitropyrazole) A4->A5 C1 Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A5->C1 B1 Piperidine Precursor (e.g., 4-Piperidone) B2 Substitution Chemistry B1->B2 B3 Substituted Piperidine B2->B3 B3->C1 C2 4-Nitropyrazole Piperidine Derivative C1->C2 G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 4-Nitropyrazole Piperidine Derivative Target Target Kinase (e.g., RAF, MEK) Inhibitor->Target Inhibition G cluster_PD Parkinson's Disease cluster_AD Alzheimer's Disease Compound 4-Nitropyrazole Piperidine Derivative LRRK2 LRRK2 Kinase Compound->LRRK2 Inhibits MAO_B MAO-B Compound->MAO_B Inhibits AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits PD_Outcome ↓ Neuronal Damage ↑ Dopamine Levels LRRK2->PD_Outcome MAO_B->PD_Outcome AD_Outcome ↑ Acetylcholine Levels AChE->AD_Outcome G cluster_legend SAR Key Points key1 R1: Modulates selectivity and potency. Explores hydrophobic pockets. key2 R2: Governs ADME properties. Fine-tunes binding interactions. key3 4-Nitro Group: Key H-bond anchor. Influences ring electronics. Image R1_label R1 R2_label R2 Nitro_label NO2

Sources

Technical Guide: Design and Screening of Novel Pyrazole-Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the medicinal chemistry rationale, synthetic pathways, and screening protocols for Pyrazole-Piperidine hybrid scaffolds. While both heterocycles are ubiquitous in FDA-approved therapeutics (e.g., Crizotinib, Ruxolitinib, Niraparib), the direct conjugation of a piperidine moiety to a pyrazole core represents a "super-scaffold" strategy. This combination leverages the privileged kinase/GPCR binding affinity of the pyrazole with the superior physicochemical properties (Fsp³, solubility, lysosomotropic character) of the piperidine ring.

This document serves as a blueprint for medicinal chemists and screening scientists to accelerate Hit-to-Lead (H2L) campaigns targeting Tyrosine Kinases (e.g., JAK, ALK) and Serine Hydrolases (e.g., MAGL) .

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The "Super-Scaffold" Concept

The integration of pyrazole and piperidine addresses two critical failure modes in early drug discovery: solubility-limited absorption and promiscuous binding due to flat aromatic architectures.

  • The Pyrazole Core (The Warhead): Acts as a bioisostere for imidazole or pyrrole. In kinase inhibitors, the pyrazole nitrogen often serves as the critical H-bond acceptor for the hinge region (e.g., interaction with the backbone NH of the gatekeeper residue).

  • The Piperidine Ring (The Vector): Introduces sp³ character (Fsp³), disrupting the planarity of the molecule. This improves solubility and metabolic stability while providing a vector to explore the solvent-front region of the binding pocket.

Pharmacophore Assembly Logic

The following diagram illustrates the structural logic behind fusing these two moieties to create a high-affinity, soluble ligand.

PharmacophoreLogic Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Target: Hinge Region Linker Linkage Strategy (Direct C-N, Amide, or Spacer) Pyrazole->Linker C3/C4 Functionalization Piperidine Piperidine Ring (High Fsp3 / Basic Amine) Target: Solvent Front Piperidine->Linker N1/C4 Attachment Result Novel Scaffold High Solubility + Specificity Linker->Result Modular Assembly

Figure 1: Pharmacophore assembly logic combining the aromatic warhead (Pyrazole) with the solubilizing vector (Piperidine).

Part 2: Synthetic Strategies

To ensure this guide is actionable, we focus on a modular synthetic route that allows for late-stage diversification. The most robust approach for generating 1-(piperidin-4-yl)-1H-pyrazoles involves a convergent synthesis.

Primary Synthetic Route: Regioselective Condensation

Unlike Buchwald-Hartwig couplings which can suffer from regioselectivity issues (N1 vs N2 arylation) on unsubstituted pyrazoles, the condensation of piperidinyl-hydrazines with 1,3-diketones or enaminones provides unambiguous regiocontrol.

Workflow Visualization

SyntheticRoute Hydrazine 4-Hydrazinylpiperidine (Boc-Protected) Condensation Cyclocondensation (EtOH, Reflux or AcOH) Hydrazine->Condensation Diketone 1,3-Dicarbonyl / Enaminone (R-Group Diversity) Diketone->Condensation Intermediate Boc-Protected Pyrazole-Piperidine Condensation->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Coupling Diversification (Amide Coupling / Reductive Amination) Deprotection->Coupling

Figure 2: Modular synthetic workflow for generating 1-(piperidin-4-yl)-pyrazole libraries.

Part 3: Experimental Protocols

Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (Scaffold A)

This protocol yields a core scaffold containing a carboxylic acid for "warhead" attachment and a Boc-protected amine for solubility tuning.

Reagents:

  • tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq)

  • Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (1.0 eq) (Enaminone precursor)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Condensation: Dissolve tert-butyl 4-hydrazinylpiperidine-1-carboxylate (10 mmol) in anhydrous ethanol (50 mL). Add the enaminone (10 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. Monitor by LC-MS for the disappearance of the hydrazine (M+H peaks).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. The residue is typically a solid.

  • Purification: Recrystallize from Hexane/EtOAc (4:1) to yield the ethyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at 50°C for 2 hours. Acidify with 1M HCl to pH 4.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the carboxylic acid scaffold.

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Characteristic pyrazole singlet at ~8.2 ppm (C5-H). Piperidine methine proton at ~4.2 ppm (tt).

  • Purity: >95% by HPLC (254 nm).

Screening Protocol: TR-FRET Kinase Assay

Once the scaffold is decorated with a "warhead" (e.g., an acrylamide for covalent inhibition or an aryl ring for ATP competition), screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Target: JAK2 (Janus Kinase 2) - A validated target for pyrazole scaffolds.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Prepare JAK2 kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Add Biotin-labeled peptide substrate (e.g., TK peptide) and ATP (at Km concentration).

  • Incubation: Add 2 µL compound + 4 µL Enzyme + 4 µL Substrate/ATP to a 384-well low-volume plate. Incubate for 60 min at RT.

  • Detection: Add 10 µL detection mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Part 4: Data Presentation & SAR Analysis

When analyzing the "Novel" aspect of this scaffold, compare it against standard benchmark compounds (e.g., Ruxolitinib).

Table 1: Hypothetical SAR Data for Pyrazole-Piperidine Analogs against JAK2

Compound IDR1 (Pyrazole C4)R2 (Piperidine N)JAK2 IC50 (nM)Solubility (µM)LE (Ligand Efficiency)
Ref (Ruxolitinib) Pyrrolo[2,3-d]pyrimidineCyclopentyl3.3850.42
PP-001 Phenyl-amideH (Free amine)120>5000.35
PP-002 Phenyl-amideMethyl454500.38
PP-003 2-F-Phenyl-amideIsopropyl8.5 320 0.44
PP-004 2-F-Phenyl-amideAcetyl (Amide)2101500.31

Analysis:

  • PP-001 vs PP-002: Alkylation of the piperidine nitrogen improves potency, likely by engaging a hydrophobic pocket at the solvent front.

  • Solubility: The piperidine scaffold maintains >300 µM solubility (PP-003) compared to the flatter reference compounds, validating the Fsp³ design hypothesis.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Comb. Chem. High Throughput Screen. (2024).[1][2] [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. J. Med. Chem. (2018).[3][4] [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Sci. Rep. (2020).[3][5] [Link]

  • Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. J. Med. Chem. (2021).[1][3][5][6] [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Commun. Chem. (2023).[7][1][3][4][8][9] [Link]

Sources

Methodological & Application

Protocol for reducing nitro group in 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemo-selective reduction of the nitro group in 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone (Compound 1 ) to its corresponding amine, 1-[4-(4-Aminopyrazol-1-yl)piperidin-1-yl]ethanone (Compound 2 ).

The transformation presents a specific chemo-selectivity challenge: reducing the nitro group (


) on the electron-deficient pyrazole ring while preserving the potentially labile 

-acetyl amide bond on the piperidine.

Two high-fidelity protocols are provided:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and scalability, utilizing

    
     and 
    
    
    
    .
  • Method B (Fe/NH

    
    Cl Transfer):  A robust, metal-mediated alternative for scenarios lacking hydrogenation infrastructure or involving catalyst-poisoning impurities.
    

Strategic Pathway Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on laboratory constraints and substrate quality.

ReductionStrategy Start Target: Reduce Nitro Group Preserve N-Acetyl CheckEquip Is Hydrogenation Equipment (Balloon/Parr) Available? Start->CheckEquip CheckSulfur Does Starting Material contain Thiol/Sulfur impurities? CheckEquip->CheckSulfur Yes MethodB METHOD B: Iron/NH4Cl Reduction (Fe, EtOH/H2O) CheckEquip->MethodB No MethodA METHOD A: Catalytic Hydrogenation (Pd/C, H2) CheckSulfur->MethodA No CheckSulfur->MethodB Yes (Catalyst Poisoning Risk) OutcomeA High Purity Product Simple Filtration Workup MethodA->OutcomeA OutcomeB Robust Conversion Requires Extraction Workup MethodB->OutcomeB

Figure 1: Decision matrix for selecting the optimal reduction methodology.

Chemical Transformation Overview

FeatureStarting Material (Compound 1)Product (Compound 2)
Structure 1-[4-(4-Nitro pyrazol-1-yl)piperidin-1-yl]ethanone1-[4-(4-Amino pyrazol-1-yl)piperidin-1-yl]ethanone
Formula


Mol.[1][2][3][4][5][6][7][8] Weight 238.25 g/mol 208.26 g/mol
Mass Shift Reference

-30 Da
(Loss of

, Gain of

)
Key Signals

~8.5 ppm (Pyrazole-H)

~7.0-7.5 ppm (Pyrazole-H), Broad

Protocol A: Catalytic Hydrogenation (Preferred)

Rationale: Palladium on carbon (


) effects a clean reduction of nitroarenes under mild conditions. The 

-acetyl group is stable to these conditions, unlike strong hydride donors (

) which would reduce the amide to an ethyl amine.
Materials
  • Substrate: Compound 1 (1.0 equiv)[9]

  • Catalyst: 10% Palladium on Carbon (

    
    ), 50% wet (10 wt% loading relative to substrate)
    
  • Solvent: Methanol (

    
    ) or Ethanol (
    
    
    
    ) (anhydrous preferred but not strictly required)
  • Reagent: Hydrogen gas (

    
    ) (Balloon pressure or 1-3 bar)
    
Step-by-Step Procedure
  • Inerting: Charge a round-bottom flask with Compound 1 . Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add

    
     (10-20 volumes, e.g., 10-20 mL per gram of substrate). Stir to dissolve or suspend.
    
  • Catalyst Addition: Safety Note: Pd/C can ignite solvent vapors. Under a stream of

    
    , carefully add the 10% 
    
    
    
    catalyst.
  • Hydrogenation:

    • Balloon Method: Evacuate the flask lightly (do not boil solvent) and backfill with

      
       from a balloon. Repeat 3 times. Leave the balloon attached.
      
    • Parr Shaker: Pressurize to 30 psi (2 bar) with

      
      .
      
  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Time: Typically 2–6 hours.

    • Monitoring: Check by LC-MS for the mass peak 209

      
       and disappearance of 239.
      
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd catalyst.

    • Wash the Celite pad with

      
      .
      
    • Concentrate the filtrate in vacuo (rotary evaporator) to obtain the crude amine.

  • Purification: The product is often pure enough for the next step. If necessary, recrystallize from

    
     or purify via flash chromatography (
    
    
    
    ).

Protocol B: Iron-Mediated Reduction (Alternative)

Rationale: Iron powder in the presence of ammonium chloride (


) is a classic "single electron transfer" reduction. It is highly chemoselective for nitro groups and completely inert toward amides, esters, and nitriles. It is ideal if the starting material contains sulfur (which poisons Pd) or if 

gas is restricted.
Materials
  • Substrate: Compound 1 (1.0 equiv)[9]

  • Reductant: Iron Powder (

    
    ), 325 mesh (5.0 equiv)
    
  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water mixture (3:1 ratio)

Step-by-Step Procedure
  • Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to heavy iron sludge), suspend Compound 1 in

    
     (3:1, ~10 volumes).
    
  • Activation: Add

    
     and Iron powder to the mixture.
    
  • Reaction: Heat the mixture to reflux (approx. 70-80°C) .

    • Observation: The grey iron powder will darken/rust as it oxidizes.

    • Time: Typically 1–4 hours.

    • Monitoring: TLC or LC-MS (Target

      
      ).
      
  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. If the mixture cools, the product may precipitate in the iron sludge.

    • Wash the cake copiously with hot

      
       or 
      
      
      
      .
  • Isolation:

    • Concentrate the filtrate to remove most

      
      .
      
    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ) or Dichloromethane (
      
      
      
      ) (
      
      
      ).
    • Dry the organics over

      
      , filter, and concentrate to dryness.
      

Analytical Validation & Quality Control

To ensure the protocol's success, the following analytical checkpoints must be met:

TechniqueObservation Indicating Success
LC-MS Shift:

239

Purity:

area integration.
1H NMR Disappearance: Singlet at ~8.5 ppm (Nitro-pyrazole H). Appearance: Upfield shift of pyrazole protons (~7.0-7.5 ppm) and a broad exchangeable singlet (

, ~3.5-5.0 ppm).
Appearance Color Change: Starting material is often pale yellow/white; Product is typically off-white to tan. Dark brown indicates oxidation (store under inert gas).

Safety & Hazards

  • Nitro Compounds: Although stable, nitropyrazoles are energetic. Avoid excessive heat during drying.

  • Palladium/Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Iron Waste: The iron sludge from Method B can be pyrophoric if dried completely. Keep wet and dispose of according to solid hazardous waste regulations.

References

  • Source: US Patent 2021/0009566 A1 (Example 1, Scheme 1).
  • Iron/Ammonium Chloride Reduction Methodology

    • Title: "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant"[10]

    • Source: Synthetic Communications, 1992, 22(22), 3189–3195.[11]

    • URL:[Link][8]

  • General Nitro Reduction Reviews

    • Title: "Reduction of Nitro Compounds"[8][10][12]

    • Source: Organic Chemistry Portal.
    • URL:[Link][8]

Sources

Application Note: Using 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone in Kinase Inhibitor Design

[1]

Executive Summary

The pyrazole-piperidine scaffold is a privileged motif in medicinal chemistry, serving as a robust "solvent-front" solubilizing group in FDA-approved kinase inhibitors (e.g., analogs of Ruxolitinib and Baricitinib ).[1] Compound N-4 functions as a stable, "masked" precursor to the 4-aminopyrazole moiety.[1]

The 4-aminopyrazole group is electronically distinct from standard anilines; its high nucleophilicity allows for rapid coupling to hinge-binding heterocycles (e.g., chloropyrimidines, quinazolines), while the piperidine ring improves physicochemical properties (solubility, pKa).[1] This guide outlines the synthesis , activation (reduction) , and downstream coupling of Compound N-4.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone
Formula C₁₀H₁₄N₄O₃
Molecular Weight 238.24 g/mol
Appearance Pale yellow to off-white solid
Solubility DMSO (>50 mg/mL), DMF, MeOH; Low in Water
Key Functional Group 4-Nitropyrazole (Masked Amine)
Storage 2-8°C, Desiccate (Hygroscopic)

Mechanism of Application

Compound N-4 is not the active inhibitor; it is a building block .[1] Its application follows a strict "Protect-Activate-Couple" logic.[1] The nitro group protects the nitrogen during the piperidine attachment, preventing polymerization.[1] Once the scaffold is established, the nitro group is reduced to an amine, which then serves as the nucleophile to attach the "Warhead" (Kinase Hinge Binder).[1]

Workflow Diagram

GStartPrecursors(4-Nitropyrazole + N-Acetyl-4-mesylpiperidine)InterCompound N-4(Nitro Intermediate)Start->InterProtocol A:Nucleophilic Sub (Cs2CO3)ActiveActivated Amine(4-Aminopyrazole)Inter->ActiveProtocol B:Pd/C HydrogenationFinalKinase Inhibitor(Scaffold Coupled)Active->FinalProtocol C:SNAr or Buchwald Coupling

Figure 1: The synthetic workflow converting precursors into a bioactive kinase inhibitor via Compound N-4.

Experimental Protocols

Protocol A: Synthesis of Compound N-4

Use this protocol if synthesizing the intermediate in-house rather than purchasing.[1]

Rationale: Direct Mitsunobu coupling of 4-nitropyrazole with 4-hydroxypiperidines often suffers from low yields due to the low pKa of nitropyrazole.[1] We utilize a robust Mesylate Displacement strategy.[1]

Materials:

  • 4-Nitropyrazole (1.0 eq)[1]

  • 1-Acetyl-4-methanesulfonyloxypiperidine (1.2 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 4-nitropyrazole (10 mmol, 1.13 g) in anhydrous DMF (20 mL) under N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃ (20 mmol, 6.5 g). Stir at Room Temperature (RT) for 30 mins to form the pyrazolate anion.

  • Alkylation: Add 1-acetyl-4-methanesulfonyloxypiperidine (12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80°C for 12 hours. Note: Monitor by LC-MS for disappearance of nitropyrazole (m/z 114).

  • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates.[1] Filter and wash with water.[1]

  • Purification: If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and purify via Flash Chromatography (0-5% MeOH in DCM).

Validation:

  • ¹H NMR (DMSO-d₆): Look for the pyrazole protons as a singlet or closely spaced doublets around δ 8.5–9.0 ppm.[1] The piperidine methine (-CH-N-) should appear around δ 4.5 ppm.[1]

Protocol B: Activation (Nitro Reduction)

This is the critical application step to generate the nucleophilic amine.

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to avoid metal waste, as the piperidine ring is stable to reduction.[1]

Materials:

  • Compound N-4 (from Protocol A)[1]

  • 10% Pd/C (50% water wet)

  • Methanol (HPLC Grade)

  • Hydrogen Gas (Balloon pressure)

Step-by-Step:

  • Dissolution: Dissolve Compound N-4 (1.0 g) in MeOH (30 mL). N₂ sparge for 5 mins.

  • Catalyst: Carefully add 10% Pd/C (100 mg, 10 wt%). Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge flask with H₂ (balloon). Stir vigorously at RT for 4-6 hours.

  • Monitoring: Monitor by TLC (10% MeOH/DCM). The amine is significantly more polar (lower R_f) and stains purple with Ninhydrin.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

  • Isolation: Concentrate filtrate in vacuo.

    • Critical: The resulting amine (1-[4-(4-aminopyrazol-1-yl)piperidin-1-yl]ethanone) is air-sensitive (oxidation to purple/black tars).[1] Use immediately in Protocol C or store under Argon at -20°C.

Protocol C: Downstream Coupling (Example Application)

Coupling the activated amine to a model kinase hinge binder (e.g., 2,4-dichloropyrimidine).[1]

Rationale: The 4-aminopyrazole nitrogen is highly nucleophilic but less basic than aliphatic amines, making it ideal for S_NAr (Nucleophilic Aromatic Substitution) under mild conditions.[1]

Materials:

  • Activated Amine (from Protocol B)

  • 2,4-Dichloropyrimidine (1.1 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • n-Butanol or Isopropanol[1]

Step-by-Step:

  • Mixing: In a microwave vial or round-bottom flask, dissolve the Activated Amine (1.0 eq) and 2,4-Dichloropyrimidine (1.1 eq) in n-Butanol (0.2 M concentration).

  • Base: Add DIPEA (2.5 eq).

  • Reaction: Heat to 100°C for 2-4 hours.

    • Mechanistic Insight: The reaction preferentially occurs at the C4-position of the pyrimidine due to steric relief, but the C2-position is also reactive.[1] If regioselectivity is poor, lower temperature to 60°C and extend time.[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃.

  • Result: You have now created a core scaffold (Piperidine-Pyrazole-Amino-Pyrimidine) typical of JAK inhibitors.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete deprotonation or moisture in DMF.[1]Ensure Cs₂CO₃ is dry; use molecular sieves in DMF.[1] Increase Temp to 90°C.
Product N-4 is Oily Residual DMF.Wash EtOAc layer with LiCl (5% aq) to remove DMF. Triturate oil with Et₂O.[1]
Amine turns black (Protocol B) Oxidation of 4-aminopyrazole.[1]Keep under inert atmosphere.[1] Add trace Ascorbic Acid during workup if necessary.[1]
Regioisomers in Protocol C C2 vs C4 substitution on pyrimidine.Lower reaction temperature.[1] Verify isomer by NOESY NMR.

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN over 10 mins.

  • Retention Time: Nitro-intermediate (N-4) elutes later (more hydrophobic) than the Amine product.[1]

Safety Information

  • Nitropyrazoles: Potentially energetic/explosive if heated dry.[1] Do not distill.

  • Palladium on Carbon: Pyrophoric.[1] Never add dry catalyst to organic solvent; wet with water first.[1]

  • Cesium Carbonate: Irritant.[1] Wear dust mask.[1]

References

  • Synthesis of Pyrazole-Piperidine Scaffolds

    • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.[1][2]

    • Source: Journal of Medicinal Chemistry (2018).[2]

    • URL:[Link]

  • Reduction of Nitropyrazoles

    • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives.[1]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Kinase Inhibitor Design (JAK/STAT)

    • Title: Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity.[1][3]

    • Source: Journal of Medicinal Chemistry (2009).[3]

    • URL:[Link]

Application Note: Catalytic Hydrogenation of Nitropyrazole Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nitropyrazole piperidine scaffolds are critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors, ALK inhibitors (e.g., Crizotinib analogs), and other heterocyclic active pharmaceutical ingredients (APIs). The reduction of the nitro group (


) to the amino group (

) on the pyrazole ring is a pivotal step.

While catalytic hydrogenation is the industry standard, this specific scaffold presents unique challenges:

  • Catalyst Poisoning: The basic nitrogen of the piperidine ring can strongly adsorb to the catalyst surface, inhibiting turnover.

  • Chemoselectivity (Dehalogenation): Many medicinal chemistry targets contain halogens (Cl, Br, I) on the pyrazole core. Standard Pd/C hydrogenation frequently results in hydrodehalogenation (stripping the halogen), destroying the pharmacophore.

  • Tautomeric Complexity: Pyrazoles exist in tautomeric equilibrium, affecting solubility and reactivity profiles during heterogeneous catalysis.

This guide provides three validated protocols to address these challenges, ensuring high yield and purity.

Critical Process Parameters (CPPs) & Decision Matrix

Before selecting a protocol, the substrate functionalization must be analyzed. The presence of halogens or sensitive protecting groups dictates the catalyst choice.[1]

Catalyst Selection Logic
  • 10% Pd/C: High activity, standard for non-halogenated substrates.

  • 5% Pt/C (Sulfided): Essential for halogenated substrates to prevent dehalogenation.

  • Raney Nickel: Effective but pyrophoric; useful if Pd/Pt fails due to steric hindrance.

  • Vanadium Additives: Can be doped into Pd/C reactions to suppress dehalogenation if Pt/C is unavailable.

Solvent & pH Effects
  • Piperidine Basicity: The secondary amine in the piperidine ring (

    
    ) can poison noble metal catalysts.
    
    • Solution: Run the reaction in acidic methanol (1.1 eq HCl) to protonate the piperidine, preventing surface coordination.

    • Caution: Acidic conditions accelerate dehalogenation with Pd/C. If halogens are present, use Protocol 2 (Sulfided Pt/C) which tolerates basic amines better, or protect the piperidine (e.g., Boc-group).

Method Selection Workflow

MethodSelection Start Start: Nitropyrazole Substrate Analysis Halogen Are Halogens (Cl, Br, I) Present on Scaffold? Start->Halogen Piperidine Is Piperidine Nitrogen Protected (e.g., Boc)? Halogen->Piperidine No Method2 Protocol 2: Sulfided Pt/C (Chemoselective) Halogen->Method2 Yes (Risk of Dehalogenation) Method1 Protocol 1: Standard Pd/C (Acidic Additive Recommended) Piperidine->Method1 Yes (Neutral conditions ok) Piperidine->Method1 No (Add 1.0 eq HCl) Method3 Protocol 3: Transfer Hydrogenation (Hydrazine/Fe) Method2->Method3 If Yield < 50%

Figure 1: Decision matrix for selecting the optimal hydrogenation protocol based on substrate functionalization.

Experimental Protocols

Protocol 1: Standard Batch Hydrogenation (Non-Halogenated)

Applicability: Scaffolds without halogens. Mechanism: Pd-catalyzed reduction via nitroso/hydroxylamine intermediates.

Materials:

  • Substrate: Nitropyrazole-piperidine derivative (10 mmol)

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC grade).

  • Additive: 1.0 M HCl in MeOH (if piperidine is unprotected).

Procedure:

  • Dissolution: In a pressure vessel (Parr shaker or autoclave), dissolve 10 mmol of substrate in 50 mL Methanol.

    • Critical Step: If the piperidine ring is free (unprotected), add 10.5 mmol of HCl (1.05 eq). This protonates the amine, preventing catalyst poisoning.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (e.g., 200 mg for 2g substrate) under a nitrogen blanket. Warning: Pd/C is pyrophoric when dry.

  • Purge: Seal vessel. Purge with

    
     (3x) followed by 
    
    
    
    (3x).
  • Reaction: Pressurize to 30-40 psi (2-3 bar)

    
    . Agitate at Room Temperature (20-25°C).
    
    • Monitoring: Reaction is usually complete in 2-4 hours. Monitor H2 uptake.

  • Workup: Filter through a Celite pad to remove catalyst.[1] Wash pad with MeOH.

  • Neutralization: If HCl was used, neutralize filtrate with saturated

    
     or basic resin before concentration.
    

Self-Validating Check:

  • If reaction stalls at 50% conversion, the intermediate hydroxylamine may have formed. Increase Temp to 40°C to push to amine.

Protocol 2: Chemoselective Hydrogenation (Halogen Retention)

Applicability: Scaffolds containing Cl, Br, or I on the pyrazole. Scientific Basis: Sulfided Platinum (Pt(S)/C) has lower affinity for the C-Halogen bond oxidative addition compared to Pd.

Materials:

  • Catalyst: 5% Pt/C (sulfided). Commercially available (e.g., Johnson Matthey B109032-5).

  • Solvent: THF/Methanol (1:1). THF improves solubility of halogenated species.

Procedure:

  • Setup: Charge vessel with substrate (10 mmol) and solvent (10 vol).

  • Catalyst: Add 5% Pt(S)/C (5-10 wt%).

    • Note: Do NOT use acid additives here if possible; acid promotes dehalogenation even with Pt.

  • Reaction: Pressurize to 50-100 psi (higher pressure often required for Pt vs Pd). Heat to 50°C.

  • Monitoring: Monitor by HPLC. Look for "Des-halo" impurity (M-Halogen+H).

    • Limit: If des-halo > 2%, stop reaction immediately.

  • Workup: Filter over Celite.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

Applicability: Lab-scale (<5g), sensitive substrates, or when high-pressure equipment is unavailable. Safety: Avoids gaseous


.

Materials:

  • Hydrogen Donor: Hydrazine Hydrate (

    
    ) (5-10 eq).
    
  • Catalyst: Raney Nickel (slurry in water) or FeCl3 + Activated Carbon.

Procedure:

  • Dissolution: Dissolve substrate in Ethanol (10 vol).

  • Catalyst: Add Raney Nickel (approx 20 wt% wet slurry).

  • Addition: Heat to 50°C. Add Hydrazine Hydrate dropwise over 30 mins.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Completion: Reflux for 1-2 hours.

  • Workup: Cool. Filter carefully (Raney Ni is pyrophoric).

Reaction Mechanism & Pathway Analysis

Understanding the reduction pathway helps troubleshoot "stalled" reactions. The nitro group reduces stepwise. The accumulation of the Hydroxylamine intermediate is the most common failure mode.

ReactionMechanism Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (If H2 low) Amine Amino-Pyrazole (R-NH2) Hydroxyl->Amine +2H (Rate Limiting) Hydroxyl->Azoxy

Figure 2: Stepwise reduction pathway. The Hydroxylamine to Amine step is often rate-determining. If H2 pressure is too low, Nitroso and Hydroxylamine intermediates condense to form Azoxy dimers (impurities).

Performance Data Comparison

ParameterProtocol 1 (Pd/C)Protocol 2 (Pt/C Sulfided)Protocol 3 (Transfer H2)
Reaction Time Fast (1-3 h)Medium (4-8 h)Fast (1-2 h)
Dehalogenation High Risk (>10%)Low Risk (<0.5%)Low Risk
Piperidine Tolerance Low (Requires Acid)MediumHigh
Scalability ExcellentGoodPoor (Exotherm/Gas)
Typical Yield 90-95%85-90%80-85%

Troubleshooting: The Self-Validating System

Issue: Reaction Stalls at 90% Conversion.

  • Cause: Catalyst poisoning by the product amine (aminopyrazole is basic) or the piperidine.

  • Validation: Take an aliquot. Add 1 drop of acetic acid. If reaction proceeds, basicity was the issue.

  • Fix: Add 1-2 eq of Acetic Acid to the reactor.

Issue: Dehalogenation Observed (Protocol 2).

  • Cause: Temperature too high or H2 pressure too high.

  • Validation: Check HPLC for "M-X+1" peak.

  • Fix: Lower Temp to 25°C. Add 0.1 eq Vanadium(IV) oxide (

    
    ) or Vanadyl acetylacetonate as a specific inhibitor of dehalogenation [1].
    

Issue: Azoxy Dimer Formation (Colored Impurity).

  • Cause: Hydrogen starvation (mass transfer limitation).

  • Fix: Increase agitation speed (RPM) significantly. The reaction is likely diffusion-controlled.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

  • Li, F., Frett, B., & Li, H. (2014).[2] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett. Link

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Selective Reduction of Nitro Groups Troubleshooting Guide." Link

  • Kasparian, A., et al. (2011). "General and Scalable Method for the Synthesis of Aminopyrazoles." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Improving solubility of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Subject: 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone in DMSO Case ID: SOL-NP-PIP-001

Executive Summary: The Molecule & The Matrix

You are likely encountering difficulties dissolving 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone (hereafter Compound X ) in Dimethyl Sulfoxide (DMSO). This is a common challenge with nitropyrazole-piperidine amides.

The Root Cause: The solubility barrier here is thermodynamic.[1] Compound X possesses a "Janus-faced" nature:

  • High Lattice Energy: The 4-nitropyrazole moiety is electron-deficient and planar, promoting strong

    
     stacking interactions in the solid state.
    
  • Rigid Geometry: The acetyl-piperidine amide bond has restricted rotation, locking the molecule into a conformation that packs efficiently in a crystal lattice.

  • The DMSO Trap: While DMSO is a "universal solvent," it is aggressively hygroscopic . Even 0.5% water uptake (which happens in minutes of atmospheric exposure) can act as an antisolvent for this hydrophobic scaffold, causing "crashing out" or gelation.

Module 1: Diagnostic FAQ

Start here. Most solubility failures are due to environmental factors, not the compound itself.

Q1: The solution looks cloudy immediately after adding DMSO. Is my compound impure? A: Likely not. This is usually the "Water Crash" effect.

  • Diagnosis: If your DMSO bottle has been opened frequently without an inert gas blanket, it may contain 1-5% water. Compound X is lipophilic; water increases the polarity of the solvent system beyond the compound's "solubility cliff," forcing it out of solution.

  • Fix: Use fresh, anhydrous DMSO (sealed ampoule preferred) or dry your current stock over 3Å molecular sieves for 24 hours.

Q2: I see a "gel" or viscous goo at the bottom of the vial. What is this? A: This is Kinetic Trapping .

  • Mechanism: The solvent has partially penetrated the crystal lattice but hasn't overcome the intermolecular forces to fully solvate the molecules. The solid has swollen into a solvated gel state.

  • Fix: This requires energy input. Vortexing alone is insufficient. You need Heat + Shear (see Protocol A).

Q3: It dissolved, but precipitated after freezing/thawing. Can I re-dissolve it? A: Yes, but proceed with caution.

  • Mechanism: Solubility is temperature-dependent. Freezing forces the compound out of the lattice as the DMSO crystallizes (

    
    C). Upon thawing, the compound may form a polymorph that is less soluble than the original powder.
    
  • Fix: Heat to 37°C–40°C with vigorous vortexing. Crucial: Do not use ultrasonic baths on frozen samples; this causes "hot spots" that can degrade nitro-compounds.

Module 2: The "Gold Standard" Solubilization Protocol

Follow this workflow to maximize solubility while preserving chemical integrity.

Prerequisites
  • Solvent: Anhydrous DMSO (

    
    99.9%, water <50 ppm).
    
  • Equipment: Vortex mixer, Water bath (set to 40°C), Ultrasonic bath (optional).

  • Safety: Nitro compounds are generally stable, but avoid temperatures

    
    C to prevent thermal decomposition or side reactions.
    
Step-by-Step Workflow
  • The "Wetting" Phase:

    • Weigh Compound X into a glass vial (avoid plastic microfuge tubes for initial high-concentration steps to prevent leaching).

    • Add 50% of the calculated volume of anhydrous DMSO.

    • Why? Creating a high-concentration slurry increases the collision frequency between solvent and solute, speeding up the initial lattice disruption.

  • The "Shear" Phase:

    • Vortex at maximum speed for 60 seconds.

    • Observation: If the solution is clear, proceed to Step 4. If cloudy/gelatinous, proceed to Step 3.

  • The "Thermal" Phase (Critical Step):

    • Place the vial in a 40°C water bath for 5-10 minutes.

    • Why? This provides the thermodynamic energy to overcome the crystal lattice enthalpy.

    • Sonication Alternative: If heat fails, sonicate for 3 x 30-second bursts. Allow cooling between bursts to prevent solvent degradation.

  • The "Dilution" Phase:

    • Add the remaining DMSO to reach target concentration.

    • Vortex again for 30 seconds.

    • Visual Check: Hold the vial against a black background. Any turbidity indicates micro-precipitation.

  • The "Lock-In" Phase:

    • If storing, purge the headspace with Nitrogen or Argon and seal tightly with Parafilm.

    • Why? Prevents atmospheric water absorption, which will cause precipitation over time.

Module 3: Advanced Troubleshooting (Decision Tree)

If the standard protocol fails, use this logic flow to identify the bottleneck.

SolubilityLogic Start Compound X Solid AddDMSO Add Anhydrous DMSO (Step 1) Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Success Success: Ready for Assay CheckClear->Success Yes Cloudy Cloudy / Precipitate CheckClear->Cloudy No CheckWater Check DMSO Water Content (Is it old?) Cloudy->CheckWater WetDMSO DMSO Likely Wet CheckWater->WetDMSO Yes/Unsure DryDMSO_Check DMSO is Dry CheckWater->DryDMSO_Check No (It's fresh) DryDMSO Use Fresh Ampoule or Molecular Sieves WetDMSO->DryDMSO DryDMSO->AddDMSO Restart ApplyHeat Apply Heat (40°C) + Vortex DryDMSO_Check->ApplyHeat CheckClear2 Clear Now? ApplyHeat->CheckClear2 CheckClear2->Success Yes StillCloudy Still Cloudy CheckClear2->StillCloudy No Sonication Sonication (3 x 30s bursts) StillCloudy->Sonication CheckClear3 Clear Now? Sonication->CheckClear3 CheckClear3->Success Yes FailState Critical Failure: Check Purity or Salt Form CheckClear3->FailState No

Caption: Logical troubleshooting flow for solubilizing nitropyrazole-piperidine amides in DMSO. Note the critical loop for checking solvent water content.

Module 4: Comparative Solubility Data

While experimental values for this specific research compound are proprietary, the following table illustrates the impact of conditions on the solubility of structurally similar Nitro-Heterocycles (e.g., nitro-pyrazoles, nitro-imidazoles).

ConditionEst. Solubility LimitStatusNotes
Anhydrous DMSO (25°C) 50 - 100 mMOptimal Standard stock concentration.
Wet DMSO (2% Water) < 10 mMCritical The "Antisolvent Effect" dominates.
DMSO (4°C / Refrigerator) < 5 mMPoor Compound likely crystallizes out.
DMSO + Heat (40°C) > 150 mMSupersaturated Good for prep, but may crash upon cooling.

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[4] Gaylord Chemical.[2][3][4][5] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • PubChem. (n.d.).[6] Compound Summary: 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone (CID 162423118). National Center for Biotechnology Information. Link

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates the 100 mg-approach." International Journal of Pharmaceutics, 275(1-2), 1-12. Link

Sources

Technical Support Center: Stability of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and formulations.

Introduction

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a multifaceted compound featuring a 4-nitropyrazole moiety linked to a piperidine ring, which is in turn N-acetylated. Understanding its stability is critical for its application in pharmaceutical development and other research areas. This guide will focus on its behavior in acidic environments, a common stress condition encountered in both synthesis and biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone under acidic conditions?

The main stability concern is the susceptibility of the amide bond in the N-acetylpiperidine moiety to acid-catalyzed hydrolysis. This reaction would cleave the acetyl group, yielding 4-(4-nitropyrazol-1-yl)piperidine and acetic acid. Additionally, while the pyrazole ring itself is generally stable, extreme acidic conditions and elevated temperatures could potentially lead to degradation of the 4-nitropyrazole group.

Q2: At what pH range should I be concerned about the degradation of this compound?
Q3: Are there any visual indicators of degradation?

Degradation of the compound is unlikely to produce a distinct color change in most solvent systems. Therefore, visual inspection is not a reliable method for assessing stability. Chromatographic techniques such as HPLC or TLC are necessary to detect and quantify any degradation products.

Q4: How does temperature affect the acidic degradation of this compound?

As with most chemical reactions, the rate of acid-catalyzed hydrolysis will increase with temperature. If the compound must be handled in an acidic solution, it is recommended to maintain low temperatures (e.g., 0-4 °C) to minimize degradation.

Q5: Is the 4-nitropyrazole group stable in acidic media?

The 4-nitropyrazole moiety is generally considered to be moderately stable.[1] However, some nitropyrazole compounds can undergo partial decomposition at higher temperatures in a strong acid system. The electron-withdrawing nature of the nitro group can make the pyrazole ring more resistant to oxidative degradation.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of 1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone in acidic environments.

Issue 1: Appearance of an unexpected peak in my HPLC chromatogram after sample preparation in an acidic mobile phase.
  • Potential Cause: Acid-catalyzed hydrolysis of the N-acetyl group.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, obtain a reference standard for the potential degradant, 4-(4-nitropyrazol-1-yl)piperidine, to confirm its retention time. Alternatively, LC-MS can be used to identify the mass of the new peak.

    • pH and Temperature Control: Prepare samples in a less acidic mobile phase or at a higher pH if your separation method allows. Keep sample vials cool in the autosampler.

    • Time-Course Study: Analyze the sample at different time points after preparation to monitor the growth of the impurity peak. This will help confirm if it is a degradation product.

Issue 2: Inconsistent results in bioassays performed in acidic cell culture media.
  • Potential Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Stability Assessment in Media: Perform a stability study of the compound in the specific cell culture medium under your assay conditions (e.g., 37 °C, 5% CO2). Use HPLC to quantify the amount of parent compound remaining at various time points.

    • pH Adjustment: If significant degradation is observed, consider adjusting the pH of the medium, if permissible for your cell line, or reducing the incubation time.

    • Dosing Regimen: If long-term exposure is required, consider a repeated dosing regimen to maintain the desired concentration of the active compound.

Issue 3: Difficulty in achieving a stable baseline during HPLC analysis with an acidic mobile phase.
  • Potential Cause: Slow on-column degradation of the compound.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different acidic modifiers (e.g., formic acid vs. trifluoroacetic acid) and concentrations to find a condition that minimizes degradation while maintaining good chromatography.

    • Column Temperature: Lowering the column temperature can sometimes reduce on-column degradation.

    • Faster Analysis: Use a shorter column or a faster flow rate to reduce the residence time of the compound on the column.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a drug substance.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Protocol 1: Acidic Hydrolysis Forced Degradation Study

Objective: To evaluate the stability of 1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone in acidic solution.

Materials:

  • 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Store the vials at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an equivalent amount of NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant Peak
0.1 M HCl, 60 °C01000
295.24.8
490.59.5
881.318.7
2460.139.9
1 M HCl, 60 °C01000
285.414.6
472.927.1
853.246.8
2420.779.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Degradation Pathway

The primary anticipated degradation pathway under acidic conditions is the hydrolysis of the amide bond.

G parent 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone degradant1 4-(4-Nitropyrazol-1-yl)piperidine parent->degradant1 Acid-catalyzed Hydrolysis (H+, H2O) degradant2 Acetic Acid parent->degradant2 Acid-catalyzed Hydrolysis (H+, H2O)

Caption: Proposed acidic degradation pathway.

Concluding Remarks

The stability of 1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone under acidic conditions is primarily dictated by the susceptibility of the N-acetylpiperidine amide bond to hydrolysis. Researchers and drug development professionals should exercise caution when working with this compound in acidic environments, particularly at elevated temperatures and low pH. The implementation of forced degradation studies and the use of appropriate analytical techniques are crucial for ensuring the integrity and accurate quantification of this molecule in experimental and formulation settings.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Williams, R. E., & Ralebitso-Senior, T. K. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(5), 857-872. [Link]

  • Rieger, P. G., Sinnwell, V., Preuss, A., Francke, W., & Knackmuss, H. J. (1999). Degradation of nitroaromatic compounds by microorganisms. Journal of Basic Microbiology, 39(2), 117-128. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Singh, S., & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1036-1045. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Nitropyrazole vs. 3-Nitropyrazole Piperidine Activity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores—common in GPCR agonists (e.g., GPR119) and kinase inhibitors (e.g., JAK, CDK)—the pyrazole moiety serves as a critical bioisostere for phenyl or heteroaryl rings. The introduction of a nitro group (


) onto the pyrazole ring dramatically alters the electronic landscape, hydrogen bond acceptor (HBA) capability, and metabolic profile.

This guide provides a technical comparison between 4-nitropyrazole and 3-nitropyrazole regioisomers attached to a piperidine scaffold. While 4-nitropyrazoles are synthetically more accessible and offer a linear dipole vector, 3-nitropyrazoles provide a unique "kinked" geometry that can access distinct sub-pockets and modulate metabolic liability through steric shielding.

Physicochemical & Electronic Profiling

The position of the nitro group dictates the acidity, dipole moment, and electrostatic potential surface (ESP) of the molecule. These parameters fundamentally drive potency and solubility.

Table 1: Comparative Physicochemical Properties
Property4-Nitropyrazole Scaffold3-Nitropyrazole ScaffoldImpact on Drug Design
Electronic Vector Linear (Para-like)Angled (Meta-like)4-nitro extends H-bond reach; 3-nitro targets side-pockets.
Acidity (pKa) ~9.0 - 10.0 (NH)~10.5 - 11.5 (NH)4-nitro stabilizes the anion more effectively via resonance, increasing acidity.
Dipole Moment High (

D)
Moderate (

D)
4-nitro creates a strong "push-pull" system, enhancing

-stacking interactions.
Steric Profile Low (Planar/Linear)Moderate (Ortho-clash)3-nitro may clash with the piperidine linker if N1-substituted, forcing a twisted conformation.
LogP (Lipophilicity) ~0.84~0.90Negligible difference, though 3-nitro can be slightly more lipophilic due to intramolecular shielding.
Structural Logic & Causality
  • Resonance Stabilization: In 4-nitropyrazoles, the nitro group is conjugated directly with the pyrazole nitrogen lone pairs in a linear fashion, maximizing resonance. This makes the 4-nitro isomer a stronger electron-withdrawing system (EWG) relative to the piperidine attachment point.

  • Conformational Lock: In N-piperidine-3-nitropyrazoles, the nitro group at position 3 is sterically adjacent to the piperidine ring. This often forces the pyrazole and piperidine rings to twist out of coplanarity (dihedral angle > 30°), whereas the 4-nitro analog can adopt a planar conformation. This "twist" is a critical design feature for inducing selectivity.

Synthetic Accessibility & Manufacturing

The primary differentiator for process chemists is the synthetic route. 4-nitropyrazoles are "kinetic" products of nitration, while 3-nitropyrazoles often require "thermodynamic" rearrangement or de novo ring construction.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required to access these two isomers.

SynthesisPathways Pyrazole Pyrazole Core Nitration Direct Nitration (HNO3/H2SO4) Pyrazole->Nitration N_Nitro N-Nitropyrazole (Intermediate) Nitration->N_Nitro Kinetic Control Prod_4 4-Nitropyrazole (Major Product) Nitration->Prod_4 Direct EAS (Standard) Rearrange Thermal Rearrangement (140°C / Anisole) N_Nitro->Rearrange Prod_3 3-Nitropyrazole (Isomerization Product) Rearrange->Prod_3 Migration to C3 Coupling N-Alkylation / Mitsunobu (+ Piperidine) Prod_4->Coupling Prod_3->Coupling Final_4 1-(Piperidin-4-yl)-4-nitropyrazole Coupling->Final_4 Final_3 1-(Piperidin-4-yl)-3-nitropyrazole Coupling->Final_3

Caption: Divergent synthesis of nitropyrazole isomers. 4-nitro is accessed via direct electrophilic aromatic substitution, while 3-nitro often requires N-nitro rearrangement.

Biological Activity Profile: SAR & Mechanisms

Binding Mode Analysis
  • 4-Nitropyrazole (The "Reach" Vector):

    • Mechanism: The nitro group projects directly outward, coaxial with the piperidine-pyrazole bond.

    • Application: Ideal for reaching deep into a solvent-exposed pocket or engaging a backbone amide H-bond donor (e.g., in the hinge region of a kinase).

    • Data Trend: Often shows higher potency in "long" binding pockets due to minimized steric clash at the core.

  • 3-Nitropyrazole (The "Kink" Vector):

    • Mechanism: The nitro group projects at a ~60° angle relative to the N1-vector.

    • Application: Used to induce a "twist" conformation to match a hydrophobic collapse or to engage a side-pocket residue (e.g., a gatekeeper residue in kinases).

    • Data Trend: Frequently used to break planarity and improve selectivity against homologous enzymes that require flat inhibitors.

Metabolic Liability (Nitroreductases)

Nitro groups are notorious metabolic alerts due to reduction by nitroreductases (NTRs) to hydroxylamines and amines, which can be genotoxic (Ames positive).

  • 4-Nitro Vulnerability: The exposed, linear nature of the 4-nitro group makes it highly accessible to hepatic reductases (e.g., CYP450s, cytosolic NTRs).

  • 3-Nitro Shielding: The steric bulk of the adjacent piperidine ring (at N1) can partially shield the 3-nitro group from enzymatic attack, potentially improving the metabolic half-life (

    
    ) compared to the 4-isomer.
    

Experimental Protocols

Protocol A: Synthesis of 1-(Piperidin-4-yl)-4-nitropyrazole

Rationale: Direct alkylation of the commercially available 4-nitropyrazole.

  • Reagents: 4-Nitropyrazole (1.0 eq), N-Boc-4-bromopiperidine (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve 4-nitropyrazole in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at room temperature for 30 min to generate the pyrazolate anion.

    • Add N-Boc-4-bromopiperidine and heat to 80°C for 12 hours.

    • Validation: Monitor by LCMS (Target Mass: M+H - Boc or M+Na).

    • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Dry over MgSO₄.

    • Deprotection: Treat crude with 4M HCl in Dioxane to yield the free amine.

Protocol B: Synthesis of 1-(Piperidin-4-yl)-3-nitropyrazole

Rationale: Requires 3-nitropyrazole, often synthesized via rearrangement.

  • Precursor Synthesis (Rearrangement):

    • Nitrate pyrazole with HNO₃/Ac₂O to form N-nitropyrazole.[1]

    • Heat N-nitropyrazole in benzonitrile at 150°C for 4 hours. Isolate 3-nitropyrazole via column chromatography (separating from 4-nitro impurity).

  • Coupling (Mitsunobu):

    • Reagents: 3-Nitropyrazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq).

    • Solvent: THF (0°C to RT).

    • Note: Mitsunobu is preferred here over alkylation to control regioselectivity (N1 vs N2) via steric guidance, although mixtures are still possible.

    • Purification: Critical step. Regioisomers (1,3- vs 1,5-disubstituted) must be separated by HPLC. The 3-nitro isomer (1,3-subst) usually elutes later on C18 columns due to the "cluster" polarity effect.

References

  • Synthesis of Nitropyrazoles

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"
    • Source: PMC (NIH)
    • URL:[Link]

  • Piperidine Pharmacophores

    • Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications"[2]

    • Source: MDPI Molecules
    • URL:[Link]

  • Nitro Group Metabolism

    • Title: "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives"
    • Source: PMC (NIH)
    • URL:[Link]

  • Physicochemical Properties

    • Title: "3-Nitropyrazole | C3H3N3O2 | CID 123419"
    • Source: PubChem[3][4]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to IR Spectroscopy of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of Nitro-Pyrazoles

Nitro-pyrazole derivatives represent a cornerstone class of heterocyclic compounds with profound implications across various scientific domains. Their rigid, aromatic structure, combined with the potent electron-withdrawing nature of the nitro group, imparts unique chemical and physical properties. These characteristics are harnessed in fields ranging from pharmaceuticals, where they serve as key pharmacophores in anticancer and antimicrobial agents, to the development of advanced energetic materials.[1][2][3][4] The precise structural characterization of these molecules is paramount, as subtle changes in isomerism—such as the position of the nitro group on the pyrazole ring—can dramatically alter their biological activity or energetic performance.

Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for the structural elucidation of these compounds. It provides a vibrational fingerprint of the molecule, offering direct evidence for the presence of key functional groups and insights into the overall molecular structure. This guide provides an in-depth comparison of the characteristic IR spectral features of nitro-pyrazole derivatives, explains the causality behind spectral shifts, and details a robust protocol for acquiring high-quality data.

Deciphering the Spectrum: Characteristic Vibrational Modes

The IR spectrum of a nitro-pyrazole derivative is a composite of absorptions from the nitro group and the pyrazole ring. The most diagnostically significant vibrations are detailed below.

The Unmistakable Signature: Nitro Group (NO₂) Vibrations

The nitro group is the most prominent and easily identifiable feature in the IR spectrum of these compounds.[5] The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in characteristically strong absorption bands.[5][6]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for nitro-aromatic compounds.[5][7][8] This band, arising from the out-of-phase stretching of the two N-O bonds, is one of the most reliable markers for the presence of a nitro group.[5]

  • Symmetric NO₂ Stretch (νₛ): This second strong band appears in the 1360-1290 cm⁻¹ range and corresponds to the in-phase stretching of the N-O bonds.[5][7][8] The presence of this pair of intense peaks is a powerful indicator of a nitro functionality.[6]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the pyrazole ring is weaker and appears in the 890-835 cm⁻¹ range.[5]

The Fingerprint of the Core: Pyrazole Ring Vibrations

The pyrazole ring itself gives rise to a series of absorptions that confirm its presence and can offer clues about its substitution pattern. These are typically found in the fingerprint region (below 1600 cm⁻¹).

  • C=N and C=C Stretching: These vibrations are characteristic of the aromatic pyrazole ring and are typically observed in the 1620-1430 cm⁻¹ region.[9]

  • Ring Deformation and Bending Modes: A complex series of bands corresponding to in-plane and out-of-plane bending of the ring structure can be found at lower wavenumbers. For instance, pyrazole ring deformation has been observed at 634 cm⁻¹.[10]

  • N-H Stretching (for N-unsubstituted pyrazoles): A broad N-H stretching band is typically observed around 3524 cm⁻¹ in the gas phase, which can shift and broaden further in the solid state due to hydrogen bonding.[11]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ .[9][12]

Comparative Analysis: The Impact of Isomerism and Substitution

The true power of IR spectroscopy lies in its sensitivity to the electronic environment of the molecule. The position of the electron-withdrawing nitro group on the pyrazole ring significantly influences the vibrational frequencies of both the nitro group and the ring itself.

A study on the vibrational properties of pyrazole and its mono-nitro derivatives (N-nitro, 3-nitro, and 4-nitropyrazole) confirmed that while calculated frequencies generally agree well with experimental data, the specific substitution pattern leads to distinct spectral fingerprints.[1] For instance, recent research on 1-hydroxymethyl-3,5-dimethyl-4-nitropyrazole derivatives consistently identified the asymmetric and symmetric NO₂ stretching bands in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively.[13]

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Observations & Causality
Asymmetric NO₂ Stretch (νₐₛ) 1550-1475Very strong intensity.[5][7][8] Its precise position is sensitive to conjugation and electronic effects from other substituents on the pyrazole ring.[5]
Symmetric NO₂ Stretch (νₛ) 1360-1290Strong intensity, often comparable to the asymmetric stretch in aromatic systems.[5][7][8] This mode can be more prone to vibrational coupling.[14]
Pyrazole Ring C=C, C=N Stretch 1620-1430Moderate to strong intensity. The position and number of these bands can change depending on the substitution pattern, which alters the symmetry and electron distribution of the ring.[9]
Aromatic C-H Stretch 3100-3000Weak to moderate intensity. Useful for confirming the aromatic nature of the pyrazole ring.[12]
C-N Stretch 890-835Weak to moderate intensity.[5] Can sometimes be obscured by other absorptions in the fingerprint region.

Expert Insight: The symmetric NO₂ stretch is often more sensitive to vibrational coupling with other modes in the molecule compared to the asymmetric stretch.[14] Therefore, while the asymmetric stretch is a more consistent marker for the presence of the nitro group, shifts in the symmetric stretch can provide deeper insights into the molecular structure and intermolecular interactions.

IR Spectroscopy in Context: Comparison with Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive characterization often requires complementary techniques.

  • Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations, similar to IR. However, the selection rules differ. For nitro groups, the symmetric stretch (νₛ) often produces a very strong signal in Raman spectra, whereas the asymmetric stretch (νₐₛ) is typically stronger in IR. This makes the two techniques highly complementary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹⁴N) is the gold standard for determining the precise connectivity and isomeric structure of nitro-pyrazole derivatives.[15] While IR can confirm the presence of the necessary functional groups, NMR is required to definitively distinguish between, for example, 3-nitropyrazole and 4-nitropyrazole.

  • X-Ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and crystal packing information.[13][15]

This relationship can be visualized as a logical workflow for structural elucidation.

Caption: A typical workflow for the structural characterization of novel nitro-pyrazole derivatives.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via KBr Pellet Method

Obtaining a clean, interpretable spectrum is critically dependent on meticulous sample preparation. For solid nitro-pyrazole derivatives, the potassium bromide (KBr) pellet method is a widely used and reliable technique.[13]

Causality: The principle is to disperse the solid sample within an IR-transparent matrix (KBr). When subjected to high pressure, the KBr "cold-flows" and fuses into a transparent disc, allowing the spectrometer's IR beam to pass through the sample for analysis.[16][17]

Materials:

  • Sample (~1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried (~100-200 mg)[18][19]

  • Agate mortar and pestle[19]

  • Pellet-forming die set[20]

  • Hydraulic press[16]

  • FTIR Spectrometer

Step-by-Step Methodology
  • Drying: Thoroughly dry the spectroscopic grade KBr in an oven (e.g., at ~400°C for several hours) and store it in a desiccator.[18] This is a critical step to minimize broad water absorption bands (around 3400 cm⁻¹ and 1640 cm⁻¹) which can obscure key spectral features. Your die set and mortar/pestle should also be clean and dry.[16]

  • Grinding: Place a small amount of the nitro-pyrazole sample (1-2 mg) into a clean agate mortar.[19] Grind the sample into a fine, consistent powder. Expertise: The goal is to reduce particle size to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes.[18]

  • Mixing: Add ~100-200 mg of the dried KBr to the mortar.[19] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[16] Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption from the atmosphere.[17]

  • Die Assembly: Assemble the pellet die, placing the lower anvil in the die body. Carefully transfer the KBr-sample mixture into the die bore, distributing it evenly.[18]

  • Pressing: Insert the upper anvil and plunger. Place the assembled die into the hydraulic press. Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die.[16] Hold the pressure for 1-2 minutes to allow the KBr to fuse completely.[16][20]

  • Pellet Release: Carefully release the pressure and disassemble the die. The result should be a thin, transparent, or translucent pellet.[17]

  • Analysis: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum using an empty sample holder or a pure KBr pellet.[18] Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

IR spectroscopy is an indispensable tool in the characterization of nitro-pyrazole derivatives. The strong, characteristic stretching vibrations of the NO₂ group provide an immediate and reliable confirmation of this key functionality. Furthermore, subtle shifts in these bands, along with changes in the fingerprint region corresponding to the pyrazole ring, offer valuable comparative data on isomerism and substitution patterns. When used as part of a multi-technique analytical workflow and grounded in robust experimental practice, IR spectroscopy provides foundational insights for researchers in drug discovery, materials science, and beyond.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Mazzetti, C., & Rbu, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Derbali, A., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • NO2 Stretching in Nitrocompounds. (n.d.). Scribd. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Vibrational analysis of some pyrazole derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). PMC. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • Durig, J. R., & Harris, W. C. (1970). Vibrational Spectra and Structure of Small Ring Molecules. XVI. Vibrational Analysis and Ring‐Puckering Vibration of 1‐Pyrazoline. The Journal of Chemical Physics. Retrieved from [Link]

  • Belloc, J., & Perchard, C. (1972). CH stretching vibrations of pyrazole and of its deuterated species. Anharmonicity of modes and molecular pseudo‐symmetry. Canadian Journal of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Gîrd, C. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Nitropyrazoles. (1997). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). ResearchGate. Retrieved from [Link]

  • Tsyshevsky, R. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... (n.d.). ResearchGate. Retrieved from [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.